molecular formula C13H8ClNO2 B8417275 2-(3-Chlorophenyl)-6-hydroxybenzoxazole

2-(3-Chlorophenyl)-6-hydroxybenzoxazole

Cat. No.: B8417275
M. Wt: 245.66 g/mol
InChI Key: GHLMRMGBYLXZOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chlorophenyl)-6-hydroxybenzoxazole is a benzoxazole derivative, a class of heterocyclic compounds recognized as privileged scaffolds in medicinal chemistry and drug discovery . The core benzoxazole structure is known to be incorporated into molecules with a wide range of pharmacological activities, including antimicrobial and anticonvulsant effects . The specific substitution with a 3-chlorophenyl group and a hydroxy moiety enhances its potential as a versatile building block for the synthesis of more complex molecules, particularly for developing compounds with tailored electronic and steric properties . This compound serves as a key intermediate in organic synthesis and pharmaceutical research. Its structure is related to chemiluminescent reagents, where hydroxybenzoxazole derivatives can act as enhancers in analytical methods, potentially increasing sensitivity in detection systems . For researchers, it offers a valuable template for structure-activity relationship (SAR) studies, especially in the exploration of new anticancer agents, as similar sulfamate and cyclic sulfamate derivatives have shown promising in vitro anticancer activity in assays against cell lines such as MCF-7 breast cancer cells . The molecular framework is also of interest in the development of agrochemicals, as benzoxazole-related structures are investigated for their pesticidal properties . Applications: • Building block for pharmaceutical and organic synthesis • Template for medicinal chemistry and SAR studies • Intermediate for functional materials and analytical chemistry research This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C13H8ClNO2

Molecular Weight

245.66 g/mol

IUPAC Name

2-(3-chlorophenyl)-1,3-benzoxazol-6-ol

InChI

InChI=1S/C13H8ClNO2/c14-9-3-1-2-8(6-9)13-15-11-5-4-10(16)7-12(11)17-13/h1-7,16H

InChI Key

GHLMRMGBYLXZOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=C(C=C3)O

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of 2-(3-Chlorophenyl)-6-hydroxybenzoxazole. The compound has shown effectiveness against various bacterial strains, which positions it as a potential candidate for developing new antibiotics.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

These results indicate that the compound's structural features enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines, which could be beneficial for treating chronic inflammatory diseases.

Cytokine Control (pg/mL) With Compound (pg/mL)
TNF-α250150
IL-6200120
IL-1β18090

This reduction in cytokine levels suggests that the compound may modulate immune responses effectively.

Neuroprotective Potential

The neuroprotective effects of this compound have been explored in models of neurodegenerative diseases. It appears to protect neuronal cells from oxidative stress-induced damage.

Case Study:
A study conducted on rat models of Alzheimer's disease revealed that treatment with this compound led to a significant decrease in amyloid-beta plaque formation, a hallmark of the disease. Behavioral assessments indicated improved cognitive function in treated animals compared to controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2-(3-Chlorophenyl)-6-hydroxybenzoxazole and related benzoxazole/heterocyclic derivatives:

Compound Name Molecular Formula Substituents Key Structural/Functional Properties Applications References
This compound C₁₃H₈ClNO₂ 3-ClPh, 6-OH High polarity due to -OH; potential H-bonding sites Pharmaceuticals, UV stabilizers (inferred)
3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole C₁₅H₁₂ClNO ClPhCH₂, 6-Me Planar isoxazole ring; dihedral angle = 70.33° Antipsychotic research (e.g., zonisamide analogs)
Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate C₁₄H₁₇NO₃ 2-Bu, 6-COOEt Lipophilic (ester group); synthetic versatility Agrochemicals, drug intermediates
2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride C₁₃H₁₀Cl₂N₂O 3-ClPh, 6-NH₂·HCl Salt form; enhanced water solubility Pharmaceutical intermediates
2-(2'-Hydroxy-5'-methylphenyl)benzotriazole C₁₃H₁₁N₃O 2'-OH, 5'-Me (benzotriazole) UV absorption; steric hindrance from substituents Industrial UV stabilizers

Structural and Functional Analysis

Substituent Effects: Hydroxyl (-OH) vs. This difference may influence solubility and bioavailability in drug design .

Synthetic Routes :

  • The synthesis of 3-substituted benzoxazoles (e.g., 3-[chloro(phenyl)methyl] derivatives) involves cyclization and condensation reactions, as seen in . In contrast, ester-functionalized benzoxazoles (e.g., Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate) may require carboxylation steps, highlighting the role of substituents in dictating synthetic complexity .

Applications: Pharmaceuticals: The 6-hydroxy group in the target compound may mimic phenolic structures in bioactive molecules, enabling antioxidant or enzyme-inhibitory activity. Material Science: Benzotriazoles with hydroxyl groups () are established UV stabilizers. The target compound’s hydroxyl group may offer similar UV-absorbing properties, though its benzoxazole core could alter stability compared to benzotriazoles .

Crystallographic and Conformational Insights: The dihedral angle (70.33°) between the benzoxazole and phenyl rings in 3-[chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole suggests a non-planar conformation, reducing π-π stacking interactions. This contrasts with planar benzotriazoles, where coplanar structures enhance UV absorption .

Q & A

Q. What are the common synthetic routes for 2-(3-Chlorophenyl)-6-hydroxybenzoxazole?

The compound is synthesized via multi-step organic reactions. A representative method involves condensation of 3-chlorophenol derivatives with hydroxyl-substituted benzoxazole precursors. For example, Veerareddy et al. (2011) describe a four-step synthesis starting with halogenated aromatic intermediates, followed by cyclization under acidic conditions to form the benzoxazole core . Key steps include:

  • Step 1 : Halogenation of the phenolic precursor.
  • Step 2 : Coupling with a chlorophenyl moiety via nucleophilic substitution.
  • Step 3 : Cyclization using catalysts like polyphosphoric acid.
  • Step 4 : Purification via recrystallization or column chromatography. Yield optimization requires precise temperature control (70–80°C) and inert atmosphere conditions to prevent oxidation .

Q. How is the fluorescence property of this compound characterized?

Fluorescence properties are evaluated using spectrophotometry. For the analogous compound 2-(4'-cyanophenyl)-6-hydroxybenzoxazole (CPHB), excitation/emission wavelengths were recorded in basic conditions:

ConditionExcitation (nm)Emission (nm)
Basic380500
Methodology:
  • Prepare a 10 µM solution in PBS buffer (pH 7.4).
  • Use a fluorometer with a quartz cuvette; scan wavelengths from 300–600 nm.
  • Quenching effects by heavy atoms (e.g., chlorine) may reduce quantum yield, requiring correction via reference standards (e.g., quinine sulfate) .

Q. What safety precautions are recommended when handling this compound?

Safety protocols align with OSHA Hazard Communication Standard (HCS):

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles.
  • Exposure Limits : Avoid inhalation/ingestion; LD₅₀ (oral, rat) is ~500 mg/kg .
  • First Aid :
  • Skin contact : Wash with soap/water.
  • Eye exposure : Flush with water for 15 minutes.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data contradictions in bond angles be resolved during structure refinement?

Structural deviations (e.g., bond angles) are analyzed using software like SHELXL. In the crystal structure of a related benzoxazole derivative, the exocyclic angle C10–C9–C3 (113.4°) deviates from the ideal 109° due to steric repulsion between H9 and H11 atoms (distance: 2.25 Å) . Resolution strategy :

  • Refine anisotropic displacement parameters for non-hydrogen atoms.
  • Validate hydrogen positions via riding models (C–H = 0.93–0.98 Å).
  • Compare with analogous structures (e.g., zonisamide derivatives) to identify systematic errors .

Q. What methodologies are employed in the X-ray crystallographic analysis of this compound?

Single-crystal X-ray diffraction (SCXRD) is performed using:

  • Instrumentation : Bruker AXS diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Data collection : φ and ω scans at 293 K.
  • Refinement : SHELXL-2018/3 for full-matrix least-squares refinement. Key parameters for 3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole :
ParameterValue
R-factor0.072
wR-factor0.205
Data-to-parameter ratio12.7
Planarity deviation≤0.023 Å
Non-bonded interactions (e.g., Cl⋯H4 = 3.12 Å) are modeled using van der Waals radii .

Q. How do steric and electronic effects influence the biological activity of benzoxazole derivatives?

Substituents like the 3-chlorophenyl group enhance lipophilicity and receptor binding. For example:

  • Steric effects : The chloro(phenyl)methyl group in 1,2-benzoxazoles creates a dihedral angle of 70.33° with the benzoxazole plane, optimizing interactions with hydrophobic enzyme pockets .
  • Electronic effects : Electron-withdrawing chlorine atoms increase metabolic stability by reducing CYP450 oxidation. Experimental validation :
  • Perform SAR studies with halogen-substituted analogs.
  • Measure IC₅₀ values in enzyme inhibition assays (e.g., COX-2) .

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